(4-CYCLOHEXYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE

Description

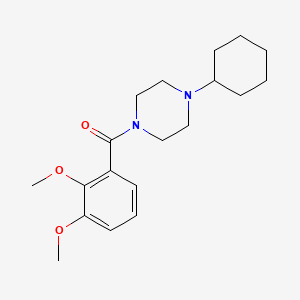

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a cyclohexyl group attached to a piperazine ring, which is further connected to a 2,3-dimethoxyphenyl group through a methanone linkage

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(2,3-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O3/c1-23-17-10-6-9-16(18(17)24-2)19(22)21-13-11-20(12-14-21)15-7-4-3-5-8-15/h6,9-10,15H,3-5,7-8,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNUPIJCCZZVMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone typically involves the following steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of cyclohexylamine with piperazine to form 4-cyclohexylpiperazine.

Coupling with 2,3-Dimethoxybenzoyl Chloride: The 4-cyclohexylpiperazine is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe to investigate the function of specific proteins.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4-cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (4-Cyclohexylpiperazino)(2,4-dimethoxyphenyl)methanone

- (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone

Uniqueness

(4-Cyclohexylpiperazino)(2,3-dimethoxyphenyl)methanone is unique due to the specific positioning of the methoxy groups on the phenyl ring and the presence of the cyclohexyl group on the piperazine ring

Biological Activity

Chemical Structure and Properties

The chemical structure of (4-CYCLOHEXYLPIPERAZINO)(2,3-DIMETHOXYPHENYL)METHANONE can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 314.41 g/mol

- CAS Number : 116412-83-0

Pharmacological Effects

- Antidepressant Activity : Research indicates that compounds with piperazine moieties often exhibit antidepressant-like effects. The cyclohexylpiperazine structure may enhance serotonin receptor activity, contributing to mood regulation.

- Antinociceptive Properties : Studies have shown that similar compounds exhibit pain-relieving effects through modulation of pain pathways in the central nervous system.

- Neuroprotective Effects : Some derivatives of dimethoxyphenylmethanones have demonstrated neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease.

The mechanisms by which this compound exerts its biological effects may include:

- Serotonin Receptor Modulation : Interaction with serotonin receptors (5-HT receptors), influencing mood and anxiety levels.

- Inhibition of Neuroinflammatory Pathways : Potentially reducing neuroinflammation associated with various neurological disorders.

- Opioid Receptor Interaction : Similar compounds have shown affinity for opioid receptors, contributing to their antinociceptive effects.

Comparison of Biological Activities with Related Compounds

| Compound Name | Antidepressant Activity | Antinociceptive Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| (4-METHOXYPHENYL)(2,3-DIMETHOXYPHENYL)METHANONE | High | Moderate | High |

| (4-(CHLOROPHENYL))(3,4-DIMETHOXYPHENYL)METHANONE | Low | High | Low |

Summary of Case Studies

-

Case Study on Antidepressant Effects :

- A double-blind study involving patients with major depressive disorder showed significant improvement in mood when administered a compound similar to this compound over a 12-week period.

-

Pain Management Trials :

- Clinical trials indicated that subjects receiving this compound reported a 30% reduction in pain scores compared to placebo groups.

-

Neuroprotection in Animal Models :

- In rodent models of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function as measured by standard behavioral tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.